Cas no 78469-21-3 (BENZOYL ISOCYANATE, 3-FLUORO-)

BENZOYL ISOCYANATE, 3-FLUORO- Chemical and Physical Properties
Names and Identifiers
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- BENZOYL ISOCYANATE, 3-FLUORO-
- 3-FLUOROBENZOYL ISOCYANATE
- AKOS000160597
- 78469-21-3
- SCHEMBL9117144
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- Inchi: InChI=1S/C8H4FNO2/c9-7-3-1-2-6(4-7)8(12)10-5-11/h1-4H
- InChI Key: LSHNRHXVMIFSON-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 165.02260653Da
- Monoisotopic Mass: 165.02260653Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5Ų
BENZOYL ISOCYANATE, 3-FLUORO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC404018-1g |
3-Fluorobenzoyl isocyanate |
78469-21-3 | 1g |
£350.00 | 2025-02-21 | ||
Apollo Scientific | PC404018-250mg |
3-Fluorobenzoyl isocyanate |
78469-21-3 | 250mg |
£115.00 | 2025-02-21 |
BENZOYL ISOCYANATE, 3-FLUORO- Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on BENZOYL ISOCYANATE, 3-FLUORO-
Introduction to 3-Fluoro-Benzoic Acid Isocyanate (CAS No. 78469-21-3)
The compound 3-Fluoro-Benzoic Acid Isocyanate, also known as BENZOYL ISOCYANATE, 3-FLUORO- (CAS No. 78469-21-3), is a highly reactive organic compound with significant applications in various industrial and research settings. This compound belongs to the class of isocyanates, which are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. The presence of the fluorine atom at the third position of the benzene ring introduces unique electronic and steric properties, making this compound particularly interesting for specialized applications.
Recent studies have highlighted the importance of fluorinated isocyanates in advanced materials science. For instance, researchers have explored the use of 3-Fluoro-Benzoic Acid Isocyanate in the development of high-performance polymers with enhanced thermal stability and mechanical properties. The fluorine substitution not only improves the chemical stability of the compound but also enhances its reactivity under specific conditions, making it a valuable precursor in organic synthesis.
In terms of synthesis, BENZOYL ISOCYANATE, 3-FLUORO- can be prepared via various routes, including the reaction of 3-fluorobenzoic acid with phosgene or other carbonylating agents. The choice of synthesis method depends on the desired purity and scale of production. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production.
The application of 3-Fluoro-Benzoic Acid Isocyanate extends beyond traditional polymer chemistry. It has been utilized in drug discovery as a key intermediate in the synthesis of bioactive molecules. Its ability to form stable bonds with amines and other nucleophiles makes it an invaluable tool in medicinal chemistry. Researchers have reported its use in creating novel drug delivery systems and targeted therapies, leveraging its reactivity and structural versatility.
From an environmental perspective, understanding the fate and transport of BENZOYL ISOCYANATE, 3-FLUORO- in natural systems is crucial for risk assessment and management. Studies have shown that this compound undergoes rapid degradation under UV light and enzymatic action, minimizing its persistence in aquatic environments. However, its high reactivity necessitates careful handling to prevent unintended reactions during storage and transportation.
In conclusion, 3-Fluoro-Benzoic Acid Isocyanate (CAS No. 78469-21-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it a valuable asset in both industrial and academic research. As advancements in synthetic methods and application technologies continue to evolve, this compound is poised to play an even greater role in shaping future innovations across various sectors.
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